

# ATTO 514: A Technical Guide to Water Solubility and Hydrophilicity

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the water solubility and hydrophilic characteristics of the fluorescent dye **ATTO 514**. It is designed to offer researchers, scientists, and professionals in drug development a comprehensive understanding of this fluorophore's properties, supported by its physicochemical data and generalized experimental protocols.

### **Introduction to ATTO 514**

ATTO 514 is a fluorescent label belonging to the rhodamine dye family.[1][2] It is characterized by its strong absorption, high fluorescence quantum yield, and exceptional photostability and thermal stability.[3][4][5][6][7] A key feature of ATTO 514, consistently highlighted by manufacturers, is its excellent water solubility and hydrophilic nature.[1][3][4][5][6][7][8][9][10] These properties make it highly suitable for a wide range of biological applications, including high-resolution microscopy (such as PALM, dSTORM, and STED), single-molecule detection, flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[3][4][5][6][7] The dye is most efficiently excited between 510 and 535 nm, making the 514 nm line of an Argon-Ion laser a suitable excitation source.[3][5][6][7]

## **Physicochemical and Optical Properties**

The optical and physical characteristics of the carboxy derivative of **ATTO 514** in an aqueous solution are summarized below. These properties contribute to its utility in sensitive and quantitative fluorescence-based assays.



Property	Value	Source
Molecular Weight (Carboxy form)	868 g/mol	[6][7]
Absorption Maximum (λabs)	511 nm	[3][4][7]
Molar Extinction Coefficient (εmax)	1.15 x 10 <sup>5</sup> M <sup>-1</sup> cm <sup>-1</sup>	[3][4][7]
Emission Maximum (λfl)	532 nm	[3][4][7]
Fluorescence Quantum Yield (ηfl)	85%	[3][4][7]
Fluorescence Lifetime (τfl)	3.9 ns	[3][4][7]
Correction Factor (CF260)	0.21	[3][5]
Correction Factor (CF280)	0.07	[3][5]

## Water Solubility and Hydrophilicity

ATTO 514 is consistently described as a very hydrophilic dye with excellent water solubility.[1] This high degree of water solubility is advantageous for biological labeling applications as it minimizes the tendency for aggregation and non-specific binding to surfaces and biomolecules. [8]

While specific quantitative solubility values (e.g., in g/L) are not publicly provided in the reviewed datasheets, the solubility characteristics vary depending on the reactive moiety attached to the fluorophore.



ATTO 514 Derivative	Recommended Solvents	Notes
Carboxy	Water, Aqueous Buffers (e.g., PBS)	Stock solutions can be readily prepared in aqueous media.[5]
NHS-ester	Anhydrous DMF or DMSO	Must be dissolved immediately before use. Highly susceptible to hydrolysis in the presence of water.[5]
Maleimide	Anhydrous DMF or DMSO	Must be dissolved immediately before use. Prone to hydrolysis, especially at pH > 8.[3][5]
Phalloidin	Methanol	Recommended for preparing stock solutions.[5]
Alkyne	DMSO, potentially H <sub>2</sub> O, Ethanol, DMF	May require testing with small amounts to confirm solubility. [2]

The hydrophilic nature of the core **ATTO 514** structure is crucial for its performance in aqueous environments typical of biological experiments. After conjugation, for instance with a protein via its maleimide derivative, the resulting labeled biomolecule retains good solubility characteristics. The dye itself carries a net electrical charge of -1 after coupling to a substrate.

### **Experimental Protocols**

Detailed experimental protocols for determining the specific water solubility and hydrophilicity of **ATTO 514** are not provided by the manufacturers. However, standard methodologies can be applied. The following sections describe generalized protocols for these determinations.

## Protocol for Determination of Water Solubility (Saturation Shake-Flask Method)



This protocol outlines a standard method for determining the aqueous solubility of a fluorescent dye.

#### Methodology:

- Preparation of Saturated Solution:
  - Add an excess amount of the ATTO 514 dye (e.g., the carboxy form) to a known volume of deionized water or a relevant aqueous buffer (e.g., PBS, pH 7.4) in a sealed, lightprotected container.
  - Agitate the mixture at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Separation of Undissolved Solid:
  - Centrifuge the suspension at high speed to pellet the undissolved dye.
  - Carefully collect the supernatant, ensuring no solid particles are transferred. For higher accuracy, filtration through a 0.22 µm syringe filter can be performed.
- Quantification of Dissolved Dye:
  - Prepare a series of standard solutions of **ATTO 514** with known concentrations.
  - Measure the absorbance of the standard solutions and the saturated supernatant at the dye's absorption maximum (λabs ≈ 511 nm) using a UV-Vis spectrophotometer.
  - Create a calibration curve by plotting absorbance versus concentration for the standard solutions.
  - Use the absorbance of the saturated supernatant and the calibration curve to determine the concentration of the dissolved dye. This concentration represents the water solubility.
- · Data Reporting:
  - Express the solubility in units such as mg/L, g/L, or mol/L.



## Protocol for Assessing Hydrophilicity (Fluorescent Probe Method)

Hydrophilicity is inversely related to hydrophobicity. The effective hydrophobicity of a molecule can be assessed using fluorescent probes that exhibit changes in their fluorescence properties upon binding to hydrophobic regions. This is a common method for proteins but the principles can be adapted.

#### Methodology:

- Probe Selection:
  - Select a suitable fluorescent probe, such as 8-anilino-1-naphthalenesulfonic acid (ANS),
     which has low fluorescence in aqueous solutions but increases significantly in nonpolar (hydrophobic) environments.[11][12]
- Sample Preparation:
  - Prepare a solution of ATTO 514 in an aqueous buffer.
  - Prepare a stock solution of the hydrophobic probe (e.g., ANS) in an appropriate solvent.
- Fluorescence Measurement:
  - Add the ANS probe to the ATTO 514 solution.
  - Measure the fluorescence emission spectrum of ANS using a spectrofluorometer, exciting at its specific excitation wavelength (e.g., ~390 nm for ANS).[11]
  - The fluorescence intensity of the probe is measured. A minimal increase in the probe's fluorescence would suggest that ATTO 514 provides a predominantly hydrophilic environment with few hydrophobic regions for the probe to bind to.
- Interpretation:
  - A low fluorescence enhancement of the hydrophobic probe in the presence of ATTO 514
     would qualitatively confirm the dye's hydrophilic character. This method is typically



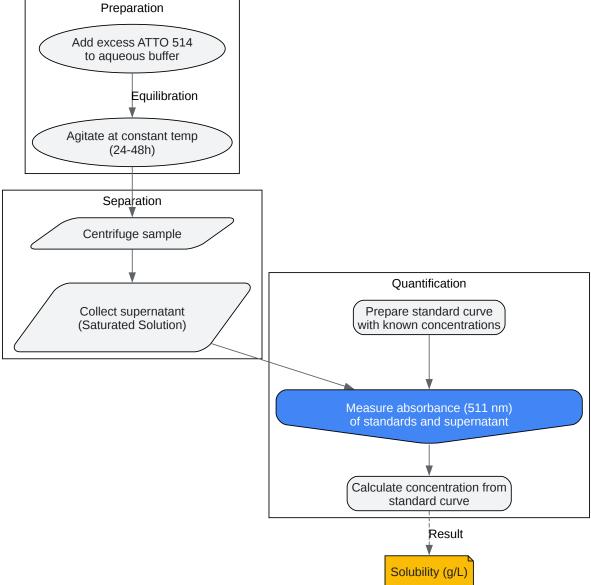
comparative, assessing the relative hydrophobicity against known standards.

### **Visualizations**

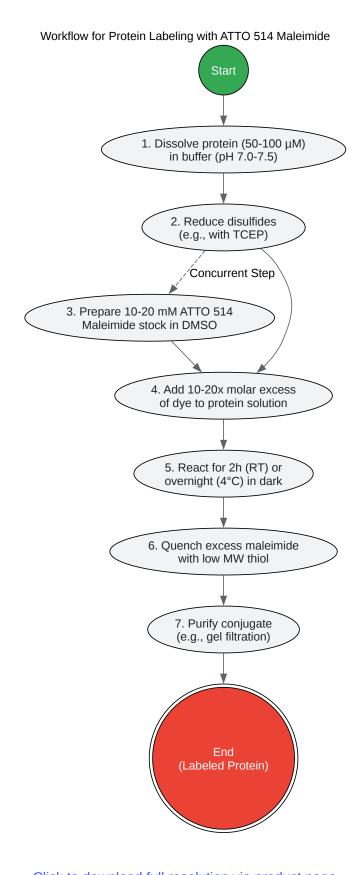
The following diagrams illustrate key workflows related to the characterization and application of **ATTO 514**.



## Workflow for Determining Dye Water Solubility







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